4-Fluorophenyl isocyanate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 82348. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

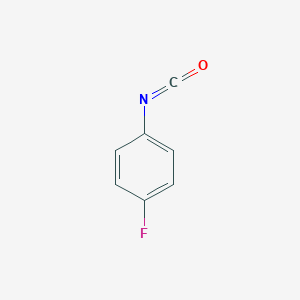

2D Structure

3D Structure

Properties

IUPAC Name |

1-fluoro-4-isocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FNO/c8-6-1-3-7(4-2-6)9-5-10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSVGFKBFFICWLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00152472 | |

| Record name | 4-Fluorophenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00152472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1195-45-5 | |

| Record name | 4-Fluorophenyl isocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1195-45-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluorophenyl isocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001195455 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1195-45-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82348 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Fluorophenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00152472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluorophenyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.454 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Fluorophenyl isocyanate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B2A7JE8GHW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Fluorophenyl Isocyanate

For professionals in research, chemical synthesis, and drug development, 4-Fluorophenyl isocyanate (4-FPI) is a crucial chemical intermediate. Its distinctive reactivity, which is mostly attributable to the isocyanate functional group, makes it useful in a variety of chemical syntheses, most notably in the creation of agrochemicals and medicines. This guide provides a thorough technical overview of 4-FPI, including information on its chemical and physical characteristics, detailed experimental procedures for its synthesis and use, and illustrations of its main reaction pathways.

Core Properties and Structure

This compound is a colorless to light yellow liquid with the chemical formula C₇H₄FNO.[1] Its molecular structure consists of a phenyl ring substituted with a fluorine atom at the para position and an isocyanate functional group.

The molecular weight and other key identifiers of 4-FPI are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₄FNO | [2] |

| Molecular Weight | 137.11 g/mol | [2] |

| CAS Number | 1195-45-5 | [2] |

| IUPAC Name | 1-fluoro-4-isocyanatobenzene | [2] |

| SMILES String | Fc1ccc(cc1)N=C=O | |

| InChI Key | DSVGFKBFFICWLZ-UHFFFAOYSA-N |

A summary of the physical and chemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Appearance | Clear colorless to light yellow liquid | [1] |

| Boiling Point | 55 °C at 8 mmHg | |

| Density | 1.206 g/mL at 25 °C | |

| Refractive Index | n20/D 1.5141 | |

| Flash Point | 127 °F | [1] |

| Water Solubility | Decomposes | [1] |

| Storage Temperature | 2-8°C |

Experimental Protocols

Synthesis of this compound from 4-Fluoroaniline (B128567)

A common laboratory-scale synthesis of this compound involves the reaction of 4-fluoroaniline with triphosgene (B27547) in an inert solvent. Triphosgene serves as a safer alternative to phosgene (B1210022) gas.

Materials:

-

4-Fluoroaniline

-

Triphosgene

-

Dichloromethane (B109758) (DCM), anhydrous

-

Triethylamine (B128534) (Et₃N), anhydrous

-

Nitrogen or Argon gas for inert atmosphere

-

Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)

-

Magnetic stirrer and heating mantle

-

Ice bath

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere (N₂ or Ar), dissolve triphosgene (1.1 equivalents) in anhydrous dichloromethane.

-

From the dropping funnel, add a solution of 4-fluoroaniline (1.0 equivalent) in anhydrous dichloromethane dropwise to the stirred triphosgene solution at room temperature.

-

After the addition is complete, cool the reaction mixture to -35°C using an appropriate cooling bath.

-

Slowly add anhydrous triethylamine (3.0 equivalents) to the reaction mixture via the dropping funnel, ensuring the temperature remains below -30°C.

-

After the addition of triethylamine, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

The solvent is removed under reduced pressure. The resulting crude product can be purified by fractional distillation under vacuum to yield pure this compound.[3]

Synthesis of a Urea (B33335) Derivative: 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(4-fluorophenyl)urea

This protocol details the reaction of this compound with an aniline (B41778) derivative to form an unsymmetrical urea, a common structural motif in pharmaceuticals. A prominent example is its use in synthesizing analogs of the anticancer drug Sorafenib (B1663141).[4][5]

Materials:

-

This compound

-

4-Amino-2-(trifluoromethyl)benzonitrile (or a similar substituted aniline)

-

Anhydrous Toluene (B28343) or Dichloromethane (DCM)

-

Nitrogen or Argon gas for inert atmosphere

-

Standard laboratory glassware

-

Magnetic stirrer

Procedure:

-

In a dry flask under an inert atmosphere, dissolve the substituted aniline (e.g., 4-amino-2-(trifluoromethyl)benzonitrile) (1.0 equivalent) in anhydrous toluene or DCM.

-

To this solution, add a solution of this compound (1.05 equivalents) in the same anhydrous solvent dropwise at room temperature with stirring.

-

Stir the reaction mixture at room temperature for 16 hours.[6]

-

If a precipitate forms, the product can be isolated by filtration, washed with the solvent, and dried. If no precipitate forms, the solvent can be removed under reduced pressure, and the crude product purified by recrystallization or column chromatography.

Reaction Pathways

This compound is a highly reactive electrophile, with the carbon atom of the isocyanate group being susceptible to nucleophilic attack. This reactivity is the basis for its utility in organic synthesis.

Reaction with Amines to Form Ureas

The reaction of this compound with primary or secondary amines is a facile and widely used method for the synthesis of unsymmetrical ureas. The lone pair of electrons on the amine nitrogen attacks the electrophilic carbon of the isocyanate, followed by proton transfer to form a stable urea linkage.[7][8]

Caption: Reaction of this compound with an amine to form a urea derivative.

Reaction with Alcohols to Form Carbamates (Urethanes)

In the presence of a suitable catalyst, this compound reacts with alcohols to form carbamates, also known as urethanes. The oxygen atom of the alcohol acts as the nucleophile, attacking the isocyanate carbon. This reaction is fundamental in the production of polyurethanes when diisocyanates and polyols are used.[9][10]

Caption: Catalyzed reaction of this compound with an alcohol to form a carbamate (B1207046).

Applications in Drug Development and Agrochemicals

The ability of this compound to readily form urea and carbamate linkages makes it a valuable building block in the synthesis of biologically active molecules.

-

Pharmaceuticals: It is a key reagent in the synthesis of various therapeutic agents. A notable example is its use in the preparation of Sorafenib, a multi-kinase inhibitor used in the treatment of certain types of cancer. The diaryl urea moiety formed from the reaction of an isocyanate is crucial for the drug's activity.[11][12]

-

Agrochemicals: this compound is employed in the synthesis of a range of agrochemicals, including herbicides and insecticides.[13][14] The incorporation of the fluorophenyl group can enhance the efficacy and modify the physicochemical properties of the active ingredients.[15]

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

-

Toxicity: It is toxic if inhaled or absorbed through the skin. It is a lachrymator and can cause severe irritation to the eyes, skin, and respiratory tract.[6]

-

Flammability: It is a flammable liquid.[1]

-

Reactivity: It is sensitive to moisture and reacts with water to release carbon dioxide, which can cause pressure buildup in sealed containers.[1] It is incompatible with strong acids, strong bases, alcohols, and amines.

-

Personal Protective Equipment (PPE): When handling this compound, appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn. All work should be conducted in a well-ventilated fume hood.[6]

This technical guide provides a comprehensive overview of this compound for researchers and professionals. By understanding its properties, synthesis, and reactivity, its potential can be effectively harnessed in various applications, particularly in the development of new pharmaceuticals and agrochemicals.

References

- 1. This compound CAS#: 1195-45-5 [amp.chemicalbook.com]

- 2. This compound | C7H4FNO | CID 70955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. asianpubs.org [asianpubs.org]

- 5. researchgate.net [researchgate.net]

- 6. WO2009054004A2 - Process for the preparation of sorafenib - Google Patents [patents.google.com]

- 7. nbinno.com [nbinno.com]

- 8. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis and anti-hepatocellular carcinoma activity of aminopyridinol–sorafenib hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. sanyingpu.com [sanyingpu.com]

- 14. chemimpex.com [chemimpex.com]

- 15. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [ccspublishing.org.cn]

Synthesis of 4-Fluorophenyl Isocyanate from 4-Fluoroaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 4-fluorophenyl isocyanate from 4-fluoroaniline (B128567), a key reaction for generating a versatile intermediate in the pharmaceutical and agrochemical industries. This compound serves as a crucial reagent in the preparation of various bioactive molecules, including tris-ureas as transmembrane anion transporters and peptides designed as integrin inhibitors.[1][2] Its fluorinated structure often enhances lipophilicity and metabolic stability, making it a valuable building block in medicinal chemistry.

This document details the prevalent synthetic methodology using a phosgene (B1210022) equivalent, provides a specific experimental protocol, and presents the relevant data in a structured format for clarity and reproducibility.

Synthetic Approaches: Phosgene and Non-Phosgene Routes

The industrial production of isocyanates has historically relied on the reaction of a primary amine with phosgene, a highly toxic and hazardous gas.[3] This process, while efficient, poses significant environmental and safety risks. Consequently, much research has focused on developing safer, "phosgene-free" alternatives.

-

Phosgenation Route : This classic method involves the direct reaction of an amine, such as 4-fluoroaniline, with phosgene or a safer phosgene equivalent like diphosgene or triphosgene (B27547) (bis(trichloromethyl) carbonate).[3][4] Triphosgene, a stable solid, is a widely used substitute that generates phosgene in situ, minimizing the hazards associated with handling the gaseous form.[4] The reaction typically proceeds through a carbamoyl (B1232498) chloride intermediate, which is then thermally decomposed or treated with a base to yield the isocyanate.

-

Non-Phosgene Routes : These methods avoid the use of phosgene and its direct derivatives. Prominent non-phosgene strategies include the thermal decomposition of carbamates, the reductive carbonylation of nitro compounds, and the reaction of formamides with diorganocarbonates.[2] While these routes are highly desirable for their improved safety profile, they often require specific catalysts and harsher reaction conditions.

This guide will focus on the phosgenation route using triphosgene, for which a specific laboratory-scale protocol is available.

Core Synthesis Pathway: Phosgenation using Triphosgene

The reaction of 4-fluoroaniline with triphosgene provides a reliable method for the synthesis of this compound. Triphosgene acts as a source for three equivalents of phosgene. The reaction is typically conducted in an inert solvent, such as dichloromethane (B109758) (DCM), at low temperatures to control the reaction rate and minimize side products.

Experimental Protocol: Synthesis via Triphosgene

The following protocol is adapted from a documented laboratory procedure for the synthesis of this compound.[1]

Materials and Equipment:

-

Three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet.

-

Low-temperature cooling bath (e.g., acetone/dry ice).

-

Standard glassware for workup and distillation.

-

Reactants: 4-fluoroaniline, triphosgene, dichloromethane (DCM, anhydrous).

Procedure:

-

Reaction Setup: A solution of 4-fluoroaniline (20 mmol) in 10 mL of anhydrous dichloromethane (DCM) is prepared.

-

Phosgenation: In a separate flask, a solution of triphosgene (22 mmol) in 50 mL of anhydrous DCM is prepared and cooled to -35 °C using a cooling bath.

-

Addition: The 4-fluoroaniline solution is added dropwise to the stirred triphosgene solution at -35 °C. Note: The reaction is exothermic and generates HCl gas.

-

Reaction Completion: The reaction mixture is stirred for a specified duration at low temperature to ensure complete conversion. The progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Infrared (IR) spectroscopy (disappearance of N-H stretches of the amine, appearance of the strong isocyanate -NCO stretch at ~2250-2270 cm⁻¹).

-

Workup: The solvent is carefully removed under reduced pressure.

-

Purification: The crude product is purified by partial distillation under vacuum to yield this compound as a colorless liquid.

Quantitative Data Summary

The following table summarizes the quantitative parameters for the described synthesis.[1]

| Parameter | Value | Notes |

| Reactants | ||

| 4-Fluoroaniline | 20 mmol (2.22 g) | Limiting reagent |

| Triphosgene | 22 mmol (6.53 g) | Phosgene source (slight excess) |

| Solvent | ||

| Dichloromethane (DCM) | ~60 mL | Anhydrous grade is crucial |

| Reaction Conditions | ||

| Temperature | -35 °C | For controlled addition and reaction |

| Product | ||

| This compound | 50% Yield (approx. 10 mmol, 1.37 g) | Isolated yield after purification |

Experimental Workflow Visualization

The logical flow of the experimental procedure can be visualized as follows:

Purification and Handling Considerations

This compound is a lachrymatory liquid and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.[5] A common impurity resulting from exposure to moisture is the corresponding symmetrical urea (B33335) (N,N'-bis(4-fluorophenyl)urea). If infrared spectroscopy indicates the presence of urea, the product can be purified by dissolving it in dry, ethanol-free chloroform, filtering off the insoluble urea, and then evaporating the solvent before re-distilling the isocyanate.[5]

References

- 1. rsc.org [rsc.org]

- 2. US6781010B1 - Non-phosgene route to the manufacture of organic isocyanates - Google Patents [patents.google.com]

- 3. How To Get Isocyanate? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | 1195-45-5 [chemicalbook.com]

4-Fluorophenyl isocyanate CAS number 1195-45-5

An In-depth Technical Guide to 4-Fluorophenyl Isocyanate (CAS: 1195-45-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS Number: 1195-45-5) is a versatile and highly reactive organofluorine compound.[1][2] It is a key building block in organic synthesis, recognized for the unique reactivity of its isocyanate functional group (-N=C=O).[2] This compound serves as a crucial intermediate in the production of a wide array of chemical entities, including pharmaceuticals, agrochemicals, and advanced polymers.[1][2][3]

The presence of a fluorine atom on the phenyl ring significantly influences the molecule's electronic properties and lipophilicity. This feature is particularly valuable in medicinal chemistry for the development of fluorinated drugs, which can exhibit improved metabolic stability, bioavailability, and therapeutic efficacy.[1][2] Consequently, this compound is a reagent of great interest for professionals engaged in drug discovery and the synthesis of novel bioactive molecules.[1]

This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic data, reactivity, synthesis protocols, and applications, with a focus on its role in modern chemical research and development.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid under standard conditions.[4][5][6] It is characterized by a strong, irritating odor and is known to be a lachrymator.[7][8][9] Key identifiers and physical properties are summarized below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1195-45-5 | [1][2][4][5][7][8][9][10][11][12][13][14][15] |

| Molecular Formula | C₇H₄FNO | [1][2][8][10][12][15] |

| Molecular Weight | 137.11 g/mol | [1][4][5][8][10][12][13] |

| Appearance | Clear colorless to light yellow liquid | [2][4][6] |

| Density | 1.206 g/mL at 25 °C | [4][6][13][14][16] |

| Boiling Point | 55 °C at 8 mmHg | [4][6][13][14][16] |

| 68 °C at 15 Torr | [7][17] | |

| 75-77 °C at 20 Torr | [12] | |

| Flash Point | 52 °C (127 °F) | [5][6][14][17] |

| Refractive Index (n20/D) | 1.5141 | [4][6][13][14][16] |

| Water Solubility | Decomposes | [6][14][17] |

| Synonyms | 1-Fluoro-4-isocyanatobenzene, p-Fluorophenyl isocyanate | [12][14] |

| SMILES String | O=C=NC1=CC=C(F)C=C1 | [4][12] |

| InChI Key | DSVGFKBFFICWLZ-UHFFFAOYSA-N | [4][12] |

Spectroscopic Data

The structural identity of this compound is confirmed through various spectroscopic techniques. Spectroscopic data is available from multiple sources.[18][19][20][21] The characteristic strong absorption band for the isocyanate group in the IR spectrum is a key identifier.

Table 2: Spectroscopic Data for this compound

| Technique | Key Features / Data | Source(s) |

| ¹H NMR | Spectrum available in CDCl₃ solvent. | [19][21][22] |

| ¹³C NMR | Spectrum available. Aromatic carbons and the isocyanate carbon (-NCO) are identifiable. | [20][22] |

| IR Spectroscopy | Strong, characteristic absorption band for the isocyanate (-N=C=O) group around 2280 cm⁻¹. | [22] |

| Mass Spectrometry | Molecular Ion Peak (M⁺) at m/z = 137. | [22] |

Synthesis and Reactivity

The synthetic utility of this compound stems from the high electrophilicity of the central carbon atom in the isocyanate group. This makes it highly susceptible to nucleophilic attack, forming the basis for its primary reactions.

Synthesis of this compound

The compound is typically synthesized from 4-fluoroaniline. A common laboratory and industrial method involves the reaction of the parent amine with phosgene (B1210022) or a safer phosgene equivalent, such as triphosgene.[22]

References

- 1. chemimpex.com [chemimpex.com]

- 2. netascientific.com [netascientific.com]

- 3. sanyingpu.com [sanyingpu.com]

- 4. 对氟苯基异氰酸酯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. AB116852 | CAS 1195-45-5 – abcr Gute Chemie [abcr.com]

- 6. This compound CAS#: 1195-45-5 [amp.chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. This compound(1195-45-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 10. This compound | C7H4FNO | CID 70955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. aksci.com [aksci.com]

- 12. CAS Common Chemistry [commonchemistry.cas.org]

- 13. 对氟苯基异氰酸酯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 14. chemwhat.com [chemwhat.com]

- 15. usbio.net [usbio.net]

- 16. This compound | 1195-45-5 [chemicalbook.com]

- 17. echemi.com [echemi.com]

- 18. This compound(1195-45-5) 1H NMR [m.chemicalbook.com]

- 19. dev.spectrabase.com [dev.spectrabase.com]

- 20. dev.spectrabase.com [dev.spectrabase.com]

- 21. dev.spectrabase.com [dev.spectrabase.com]

- 22. asianpubs.org [asianpubs.org]

physical properties of 4-Fluorophenyl isocyanate

An In-depth Technical Guide on the Physical Properties of 4-Fluorophenyl Isocyanate

Introduction

This compound (CAS No: 1195-45-5) is an important chemical intermediate in the synthesis of a variety of organic compounds, particularly in the pharmaceutical and agrochemical industries.[1][2] Its isocyanate functional group is highly reactive, making it a versatile building block for the creation of ureas, carbamates, and other nitrogen-containing heterocycles. A thorough understanding of its physical properties is crucial for its safe handling, storage, and effective use in synthetic applications. This guide provides a comprehensive overview of the key physical characteristics of this compound, along with detailed experimental protocols for their determination.

Physical Properties of this compound

The are summarized in the table below. These properties are essential for predicting its behavior in various chemical processes and for ensuring appropriate safety measures are in place.

| Property | Value | Reference |

| Molecular Formula | C₇H₄FNO | [1][3][4][5][6][7] |

| Molecular Weight | 137.11 g/mol | [3][5][6][8] |

| Appearance | Clear, colorless to light yellow liquid | [1][4][7] |

| Density | 1.206 g/mL at 25 °C | [1][2][3][8] |

| Boiling Point | 55 °C at 8 mmHg68 °C at 15 Torr68 °C / 154.4 °F | [1][2][3][5][7][8] |

| Melting Point | Not available (liquid at room temperature) | [5] |

| Refractive Index | n20/D 1.5141 | [1][2][3][8] |

| Solubility | Insoluble in water; decomposes in water | [1][4][7] |

| Flash Point | 53 °C (127.4 °F) - closed cup60 °C (140 °F) | [1][5][9] |

Experimental Protocols

The following sections detail the standard laboratory procedures for determining the key physical properties of liquid organic compounds like this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[10]

a) Distillation Method

This method is suitable when a sufficient quantity of the liquid is available.[11]

-

Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle.

-

Procedure:

-

Place the liquid sample into the distillation flask along with boiling chips to ensure smooth boiling.

-

Assemble the distillation apparatus. The thermometer bulb should be positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.[11]

-

Begin heating the flask gently.

-

The temperature will rise and then stabilize as the liquid begins to boil and the vapor condenses.[11]

-

Record the constant temperature at which the liquid distills as the boiling point.[11]

-

b) Capillary Method (Micro Method)

This method is ideal for small sample volumes.[10][12][13]

-

Apparatus: Small test tube, capillary tube (sealed at one end), thermometer, heating bath (e.g., Thiele tube or a melting point apparatus).

-

Procedure:

-

Attach the small test tube containing a small amount of the liquid sample to a thermometer.

-

Place a capillary tube, with its sealed end up, into the liquid.

-

Heat the apparatus slowly.[14]

-

A stream of bubbles will emerge from the open end of the capillary tube as the trapped air expands and the liquid vaporizes.[12]

-

When a continuous stream of bubbles is observed, stop heating.

-

As the apparatus cools, the bubbling will slow down and stop. The temperature at which the liquid just begins to enter the capillary tube is the boiling point.[10][12]

-

Determination of Density

Density is the mass of a substance per unit volume.[15]

-

Apparatus: Graduated cylinder or pycnometer, electronic balance.

-

Procedure:

-

Measure the mass of a clean, dry graduated cylinder or pycnometer.[16]

-

Add a known volume of the liquid to the graduated cylinder or fill the pycnometer to its calibrated volume.[16]

-

Measure the combined mass of the container and the liquid.[16]

-

Subtract the mass of the empty container to find the mass of the liquid.[16]

-

Calculate the density by dividing the mass of the liquid by its volume.[15]

-

Determination of Refractive Index

The refractive index is a measure of how much the path of light is bent when it enters a substance.[17]

-

Apparatus: Abbe refractometer.

-

Procedure:

-

Ensure the prism of the refractometer is clean and dry.

-

Place a few drops of the liquid sample onto the prism.

-

Close the prism and allow the sample to spread into a thin film.

-

Look through the eyepiece and adjust the control knob until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

If a color fringe is observed, adjust the chromaticity screw until the boundary is sharp and colorless.

-

Read the refractive index value from the scale.

-

Interrelation of Physical Properties

The physical properties of a molecule like this compound are not independent but are rather interconnected, stemming from its underlying molecular structure. The following diagram illustrates these relationships.

Caption: Logical flow from molecular structure to macroscopic physical properties.

Conclusion

This technical guide has provided a detailed overview of the core physical properties of this compound, a key reagent in organic synthesis. The tabulated data offers a quick reference for researchers, while the experimental protocols provide a foundation for the laboratory determination of these properties. The interrelation of these properties, stemming from the compound's molecular structure, underscores the fundamental principles of physical organic chemistry. A solid grasp of these characteristics is indispensable for the safe and efficient utilization of this compound in research and development.

References

- 1. This compound CAS#: 1195-45-5 [amp.chemicalbook.com]

- 2. This compound CAS#: 1195-45-5 [m.chemicalbook.com]

- 3. This compound 99 1195-45-5 [sigmaaldrich.com]

- 4. This compound(1195-45-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. This compound | C7H4FNO | CID 70955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. This compound 99 1195-45-5 [sigmaaldrich.com]

- 9. This compound 99 1195-45-5 [sigmaaldrich.com]

- 10. Video: Boiling Points - Concept [jove.com]

- 11. vernier.com [vernier.com]

- 12. uomus.edu.iq [uomus.edu.iq]

- 13. chem.ucalgary.ca [chem.ucalgary.ca]

- 14. byjus.com [byjus.com]

- 15. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Refractive index - Wikipedia [en.wikipedia.org]

reactivity of the isocyanate group in 4-Fluorophenyl isocyanate

An In-depth Technical Guide to the Reactivity of the Isocyanate Group in 4-Fluorophenyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (FPPI) is an aromatic isocyanate featuring a fluorine atom at the para-position of the phenyl ring. Its molecular formula is C₇H₄FNO.[1][2] The isocyanate functional group (-N=C=O) is characterized by a highly electrophilic carbon atom, making it exceptionally reactive towards a wide range of nucleophiles.[3] This reactivity is fundamental to its application in organic synthesis, particularly in the formation of ureas and carbamates (urethanes), which are key structural motifs in numerous pharmaceuticals, agrochemicals, and polymers.[4][5]

The presence of the 4-fluoro substituent significantly modulates the reactivity of the isocyanate group through a combination of electronic effects. This guide provides a comprehensive technical overview of the reactivity of this compound, detailing its reaction mechanisms, quantitative data, experimental protocols, and the underlying electronic principles governing its chemical behavior.

Electronic Effects of the 4-Fluoro Substituent

The reactivity of the isocyanate group in FPPI is dictated by the electronic properties of the fluorine atom. Fluorine exerts two opposing electronic effects:

-

Inductive Effect (-I): Due to its high electronegativity, fluorine strongly withdraws electron density from the aromatic ring through the sigma bond network.[6] This effect decreases electron density on the isocyanate group, increasing the partial positive charge on the carbonyl carbon and making it more electrophilic and susceptible to nucleophilic attack.

-

Mesomeric (Resonance) Effect (+R): The lone pairs on the fluorine atom can be delocalized into the aromatic pi-system.[6] This effect donates electron density to the ring, partially counteracting the inductive effect.

For fluorine, the inductive effect is significantly stronger and dominates its overall influence on the reactivity of the para-substituted isocyanate group. This net electron-withdrawing character enhances the electrophilicity of the isocyanate carbon, leading to an increased reaction rate with nucleophiles compared to unsubstituted phenyl isocyanate.

The Hammett equation, log(k/k₀) = σρ, is a linear free-energy relationship that quantitatively describes the effect of meta- and para-substituents on the reactivity of aromatic compounds.[7][8] In this equation, σ is the substituent constant (which is positive for electron-withdrawing groups like fluorine) and ρ is the reaction constant. For nucleophilic attacks on the isocyanate group, the reaction constant ρ is positive, indicating that electron-withdrawing substituents accelerate the reaction.[9] Therefore, the positive σ value of the 4-fluoro substituent leads to a faster reaction rate (k > k₀).

Key Reactions and Mechanisms

The fundamental reaction of this compound is the nucleophilic addition to the carbon-nitrogen double bond of the isocyanate group.

General Mechanism

A nucleophile (Nu-H), such as an amine, alcohol, or water, attacks the electrophilic carbonyl carbon of the isocyanate. This is followed by a proton transfer to the nitrogen atom, resulting in the final addition product.

Reaction with Amines: Urea Formation

The reaction of FPPI with primary or secondary amines is typically rapid and exothermic, yielding N,N'-disubstituted ureas in high yields.[1][10] This reaction is a cornerstone of synthetic chemistry for creating molecules with potential biological activity, such as kinase inhibitors.[1]

Scheme: Ar-NCO + R-NH₂ → Ar-NH-C(=O)-NH-R

Reaction with Alcohols: Carbamate (B1207046) (Urethane) Formation

FPPI reacts with alcohols to form carbamates, also known as urethanes. This reaction is generally slower than the reaction with amines and may require elevated temperatures or catalysis (e.g., by tertiary amines or organotin compounds).[11][12]

Scheme: Ar-NCO + R-OH → Ar-NH-C(=O)-O-R

Reaction with Water: A Competing Side Reaction

The reaction with water proceeds through an unstable carbamic acid intermediate, which readily decarboxylates to form an amine and carbon dioxide. This is often an undesirable side reaction as the newly formed amine can react with another isocyanate molecule to form a urea.

Scheme: Ar-NCO + H₂O → [Ar-NH-COOH] → Ar-NH₂ + CO₂

Quantitative Data

For effective use in research and development, a clear understanding of the physicochemical and spectroscopic properties of this compound is essential.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₄FNO | [1][2] |

| Molecular Weight | 137.11 g/mol | [2] |

| CAS Number | 1195-45-5 | [2] |

| Appearance | Flammable liquid and vapor | [2] |

| IUPAC Name | 1-fluoro-4-isocyanatobenzene | [2] |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Characteristic Peak/Signal | Reference |

| Infrared (IR) | ~2280 cm⁻¹ (strong, sharp, -N=C=O stretch) | [1] |

| ¹H NMR (CDCl₃) | 7.21-7.45 ppm (multiplet, 4H, Ar-H) | [1] |

| ¹³C NMR (CDCl₃) | 117.2, 126.8, 127.9, 130.2, 160.5 ppm | [1] |

| Mass Spec (M+) | 137 | [1] |

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of urea and carbamate derivatives from this compound.

Protocol 1: Synthesis of an N,N'-Disubstituted Urea

This protocol is adapted from a general procedure for the synthesis of diaryl ureas.[1]

Materials:

-

This compound (1.0 eq)

-

Aryl or alkyl amine (1.0 eq)

-

Anhydrous acetone (B3395972) or dichloromethane (B109758) (DCM)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

Procedure:

-

In a round-bottom flask, dissolve the selected amine (1.0 eq) in anhydrous acetone (e.g., 50 mL for 0.01 mol).

-

In a separate container, dissolve this compound (1.0 eq) in a small volume of anhydrous acetone (e.g., 10 mL for 0.01 mol).

-

While stirring the amine solution at room temperature, add the isocyanate solution dropwise. If the reaction is exothermic, maintain the temperature below 40 °C, potentially using an ice bath.

-

Stir the reaction mixture at room temperature for 3-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, the urea product often precipitates from the solution.

-

Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 2: Synthesis of an O-Aryl Carbamate

This protocol outlines a general procedure for the reaction between an isocyanate and an alcohol.[11]

Materials:

-

This compound (1.0 eq)

-

Alcohol (e.g., 2-ethylhexanol, 10.0 eq for pseudo-first-order kinetics)

-

Anhydrous benzene (B151609) or toluene

-

Infrared (IR) Spectrophotometer

-

Constant temperature bath

Procedure:

-

Prepare a standard solution of this compound in anhydrous benzene (e.g., 0.04 M).

-

Prepare the reaction mixture by dissolving the same amount of isocyanate in benzene, adding the alcohol (a 10-fold excess is used for kinetic studies to ensure pseudo-first-order conditions), and bringing the solution to the final volume.

-

Place both the standard solution and the reaction mixture in IR cells.

-

Monitor the reaction by scanning the IR spectrum of the reaction mixture at regular time intervals, focusing on the disappearance of the strong NCO peak around 2280 cm⁻¹.

-

The reaction can be considered complete when the NCO peak is no longer observed.

-

For product isolation, the solvent can be removed under reduced pressure, and the resulting crude carbamate can be purified by recrystallization or column chromatography.

Conclusion

This compound is a versatile and highly reactive reagent in organic and medicinal chemistry. The strong electron-withdrawing inductive effect of the para-fluoro substituent significantly enhances the electrophilicity of the isocyanate carbon, leading to accelerated reaction rates with nucleophiles such as amines and alcohols. This property makes it an invaluable building block for the efficient synthesis of complex urea and carbamate derivatives. A thorough understanding of its reactivity, guided by the principles of physical organic chemistry and supported by robust experimental protocols, is crucial for its effective application in research and drug development.

References

- 1. asianpubs.org [asianpubs.org]

- 2. This compound | C7H4FNO | CID 70955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of Industrially Relevant Carbamates towards Isocyanates using Carbon Dioxide and Organotin(IV) Alkoxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hammett equation - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. assets.cambridge.org [assets.cambridge.org]

- 10. benchchem.com [benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

A Comprehensive Technical Safety Guide to 4-Fluorophenyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the safety information for 4-Fluorophenyl isocyanate (CAS No. 1195-45-5), a common reagent in chemical synthesis.[1][2][3] Adherence to stringent safety protocols is paramount when handling this compound due to its hazardous properties. This guide consolidates critical data from various safety data sheets to facilitate safe laboratory practices.

Chemical Identification and Physical Properties

This compound is a lachrymatory, moisture-sensitive liquid.[2][4] Its primary identifiers and physical characteristics are summarized below.

| Property | Value |

| CAS Number | 1195-45-5[5][6][7][8] |

| EC Number | 214-799-0[5][7][8] |

| Molecular Formula | C₇H₄FNO[7][9][10] |

| Molecular Weight | 137.11 g/mol [7][9][10] |

| Synonyms | p-Fluorophenyl isocyanate, 1-Fluoro-4-isocyanatobenzene[4][6][10] |

| Appearance | Clear, colorless to light yellow liquid[2][4][6][8] |

| Odor | Strong[6] |

| Boiling Point | 55 °C @ 8 mmHg (lit.); 68 °C @ 15 Torr[1][6][11][12] |

| Flash Point | 53 °C to 60 °C / 127.4 °F to 140 °F[4][6][11] |

| Density | 1.206 g/mL at 25 °C (lit.)[1][9][11] |

| Refractive Index | n20/D 1.5141 (lit.)[1][9][11] |

| Water Solubility | Decomposes[2][12] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System (GHS). It is a flammable liquid and vapor that poses significant acute toxicity risks through oral, dermal, and inhalation routes.[5][6][8][11] It is also a known skin and respiratory sensitizer.[5][6][8][11]

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 3 | H226: Flammable liquid and vapour[5][6][8][11] |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[5][8][11] |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin[5][8][11] |

| Acute Toxicity, Inhalation | 2 / 4 | H331/H332: Toxic/Harmful if inhaled (Note: Classification varies)[5][6][8][13] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[6][13] |

| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation[5][6][8] |

| Respiratory Sensitization | 1 | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled[5][6][8][11] |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction[5][8][11] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[6][13] |

Toxicological Profile and Exposure Pathways

Exposure to this compound can cause significant health effects. Isocyanates, as a class, are known to cause irritation to the skin, mucous membranes, and respiratory tract.[4][14] Chronic overexposure has been linked to permanent lung damage, including decreased lung function.[4] The primary routes of exposure and the associated target organs are detailed below.

Caption: Routes of exposure and corresponding target organs for this compound.

Experimental Protocols: Emergency and Handling Procedures

While specific toxicological experiment methodologies are not detailed in safety data sheets, the following protocols for emergency response and handling are mandated based on the known hazards of the substance.

Immediate medical attention is required for all routes of exposure.[4][6] The following flowchart outlines the protocol for first aid.

Caption: Standardized first aid response workflow for this compound exposure.

A strict PPE protocol must be followed to prevent exposure. Engineering controls, such as a chemical fume hood, are the primary line of defense and must be used.[4][6][14]

Caption: Mandatory Personal Protective Equipment (PPE) for handling this compound.

In the event of a spill, a clear and immediate protocol must be enacted to contain the substance and protect personnel.

Caption: Step-by-step protocol for the safe cleanup of a this compound spill.

Firefighting Measures

-

Suitable Extinguishing Media : Use alcohol-resistant foam, dry chemical, carbon dioxide, or water spray.[5][6]

-

Specific Hazards : The substance is a flammable liquid.[6] Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[6][14] Containers may explode when heated.[6] Combustion produces highly toxic gases, including nitrogen oxides, carbon monoxide, hydrogen cyanide, and hydrogen fluoride.[6][14]

-

Firefighter Protection : Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) in pressure-demand mode.[4][5][6]

Handling and Storage

-

Handling : Always work within a chemical fume hood.[14] Avoid breathing vapors or mist and prevent contact with eyes, skin, and clothing.[8][14] Use spark-proof tools and explosion-proof equipment.[4][6] Keep away from heat, sparks, and open flames.[4][6][8][14]

-

Storage : Store in a cool, dry, and well-ventilated area.[5][6] Keep refrigerated at 2-8°C for long-term storage.[8][11] The container must be kept tightly closed to prevent moisture contamination, as isocyanates react with water to form carbon dioxide gas, which can lead to container rupture.[4][5] Store away from incompatible materials such as acids, strong bases, alcohols, amines, and strong oxidizing agents.[6][14]

Disposal Considerations

Disposal of this compound and its contaminated containers must be handled as hazardous waste.[8] All federal, state, and local environmental regulations must be strictly followed.[8] Do not allow the product to enter drains or waterways.[5][8]

References

- 1. This compound | 1195-45-5 [chemicalbook.com]

- 2. This compound CAS#: 1195-45-5 [amp.chemicalbook.com]

- 3. This compound CAS#: 1195-45-5 [m.chemicalbook.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. georganics.sk [georganics.sk]

- 6. fishersci.com [fishersci.com]

- 7. This compound | C7H4FNO | CID 70955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. aksci.com [aksci.com]

- 9. 对氟苯基异氰酸酯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 10. This compound - High purity | EN [georganics.sk]

- 11. 4-フルオロフェニルイソシアナート 99% | Sigma-Aldrich [sigmaaldrich.com]

- 12. echemi.com [echemi.com]

- 13. This compound SDS - Preuzmite i pretplatite se na ažuriranja [sdsmanager.com]

- 14. This compound(1195-45-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

Spectroscopic Profile of 4-Fluorophenyl Isocyanate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-fluorophenyl isocyanate, a key reagent and building block in pharmaceutical and materials science. The document details infrared (IR) and nuclear magnetic resonance (NMR) data, including ¹H, ¹³C, and ¹⁹F NMR, presented in a clear, tabular format for easy reference. Detailed experimental protocols for acquiring this data are also provided, along with a visual representation of the spectroscopic analysis workflow.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound is characterized by a very strong and sharp absorption band corresponding to the asymmetric stretching of the isocyanate functional group. Additional bands related to the fluorinated aromatic ring are also prominent.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~2270 | -N=C=O asymmetric stretching | Strong |

| ~3100-3000 | Aromatic C-H stretching | Medium |

| ~1600, ~1500, ~1450 | Aromatic C=C ring stretching | Medium |

| ~1250-1150 | C-F stretching | Strong |

| ~850-800 | para-disubstituted C-H out-of-plane bending | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen, carbon, and fluorine nuclei within the this compound molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) typically exhibits two multiplets in the aromatic region, corresponding to the protons ortho and meta to the isocyanate group.

| Chemical Shift (δ) ppm | Multiplicity | Assignment (Protons) | Coupling Constant (J) Hz |

| ~7.10 - 7.00 | Multiplet | H-2, H-6 (ortho to -NCO) | Not available |

| ~7.00 - 6.90 | Multiplet | H-3, H-5 (meta to -NCO) | Not available |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the magnetic field strength of the NMR instrument.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of this compound shows distinct signals for each of the unique carbon atoms in the molecule. The carbon of the isocyanate group is typically found significantly downfield.

| Chemical Shift (δ) ppm | Assignment (Carbon) |

| ~160 (doublet) | C-4 (C-F) |

| ~130 | C-1 (C-NCO) |

| ~128 | -N=C=O |

| ~125 (doublet) | C-2, C-6 |

| ~116 (doublet) | C-3, C-5 |

Note: The signals for the fluorine-bound and adjacent carbons appear as doublets due to C-F coupling.

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum of this compound shows a single signal for the fluorine atom attached to the aromatic ring. The chemical shift is reported relative to a standard, typically CFCl₃.

| Chemical Shift (δ) ppm |

| ~ -115 to -125 |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters should be optimized for best results.

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)

-

Sample Preparation: As this compound is a liquid, a small drop is placed directly onto the ATR crystal.

-

Instrument Setup:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal).

-

Scan Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Acquisition:

-

A background spectrum of the clean, empty ATR crystal is recorded.

-

The sample is applied to the crystal, and the sample spectrum is recorded.

-

The final spectrum is presented in terms of transmittance or absorbance.

-

-

Post-Acquisition: The ATR crystal is thoroughly cleaned with a suitable solvent (e.g., isopropanol (B130326) or acetone) to remove all traces of the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Approximately 5-20 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

-

A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added for ¹H and ¹³C NMR. For ¹⁹F NMR, an external or internal fluorine-containing standard can be used.

-

-

Instrument Setup:

-

Spectrometer: A high-resolution NMR spectrometer (e.g., 300 MHz or higher for ¹H).

-

The instrument is locked onto the deuterium (B1214612) signal of the solvent and shimmed to optimize the magnetic field homogeneity.

-

-

Data Acquisition (General Parameters):

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: ~12-16 ppm.

-

Acquisition Time: ~2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

-

¹³C NMR:

-

Pulse Program: Standard proton-decoupled single-pulse experiment.

-

Spectral Width: ~200-250 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

-

¹⁹F NMR:

-

Pulse Program: Standard single-pulse experiment, often without proton decoupling unless desired.

-

Spectral Width: Sufficiently wide to cover the expected chemical shift range (e.g., -100 to -150 ppm).

-

-

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected to produce the final spectrum. Chemical shifts are referenced to the appropriate standard.

Spectroscopic Analysis Workflow

The logical flow from sample preparation to data interpretation in the spectroscopic analysis of this compound is illustrated below.

Caption: Workflow for the spectroscopic analysis of this compound.

Commercial Suppliers and Technical Applications of 4-Fluorophenyl Isocyanate: An In-depth Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of commercial sources for 4-fluorophenyl isocyanate, a key reagent in pharmaceutical and materials science research. It includes detailed experimental protocols for its synthesis and subsequent reactions, and explores its application in the development of targeted cancer therapies, offering insights into the relevant signaling pathways.

Commercial Availability of this compound

A variety of chemical suppliers offer this compound, catering to a range of research and development needs, from small-scale laboratory work to bulk manufacturing. The following table summarizes the offerings from several prominent suppliers.

| Supplier | Purity | Available Quantities | Price (USD) |

| Sigma-Aldrich | 99% | 5 g, 10 g | $41.14 (5 g), $96.60 (10 g) |

| Chem-Impex | ≥ 98% (GC) | 5 g, 25 g, 100 g, 250 g | $20.00 (5 g), $65.00 (25 g), $240.00 (100 g), $580.00 (250 g)[1] |

| Thermo Scientific Chemicals (Fisher Scientific) | 99% | 5 mL | $73.25[2] |

| ACUBIOCHEM | 95% | 100 g | Price upon inquiry[3] |

| Alkali Scientific | Not specified | 5 g | Price upon inquiry[4] |

| Allschoolabs | Not specified | 10 g | Price upon inquiry[5] |

Synthesis and Purification Protocols

Experimental Protocol 1: Synthesis of this compound from 4-Fluoroaniline (B128567)

This protocol details the synthesis of this compound via the phosgenation of 4-fluoroaniline using triphosgene (B27547).[6]

Materials:

-

4-Fluoroaniline

-

Triphosgene

-

Dichloromethane (B109758) (DCM), anhydrous

-

Triethylamine (B128534) (Et3N)

-

Round-bottom flask with a stirrer bar

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

Procedure:

-

In a fume hood, dissolve triphosgene (0.4 equivalents) in anhydrous DCM in a round-bottom flask.

-

Cool the solution to 0°C using an ice bath.

-

In a separate flask, dissolve 4-fluoroaniline (1.0 equivalent) in anhydrous DCM.

-

Add the 4-fluoroaniline solution dropwise to the stirred triphosgene solution over 30 minutes.

-

After the addition is complete, slowly add triethylamine (2.2 equivalents) dropwise to the reaction mixture.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude this compound can be purified by fractional distillation under reduced pressure.[7]

Workflow for the Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Experimental Protocol 2: Purification of this compound

Impurities, primarily the corresponding symmetrical urea (B33335), can form if moisture is present.[7]

Materials:

-

Crude this compound

-

Anhydrous chloroform (B151607) (EtOH-free)

-

Filtration apparatus

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Dissolve the crude this compound in a minimal amount of dry, ethanol-free chloroform.

-

Filter the solution to remove any insoluble urea byproducts.

-

Evaporate the chloroform using a rotary evaporator.

-

Purify the resulting liquid by repeated fractional distillation under reduced pressure.[7]

Application in Drug Development: Urea Derivatives as Kinase Inhibitors

This compound is a critical building block for the synthesis of various pharmaceuticals, particularly in the creation of urea derivatives that act as kinase inhibitors.[1] A prominent example is the core structure of multi-kinase inhibitors like Sorafenib and Regorafenib, which are used in cancer therapy.[8][9]

Experimental Protocol 3: Synthesis of a 4-Fluorophenyl Urea Derivative

This protocol describes the reaction of this compound with an aniline (B41778) to form a urea derivative.[10]

Materials:

-

This compound

-

A substituted aniline (e.g., 3-amino-4-chlorophenol)

-

Anhydrous toluene (B28343) or dichloromethane (DCM)

-

Round-bottom flask with a stirrer bar

-

Filtration apparatus

Procedure:

-

In a round-bottom flask, dissolve the substituted aniline (1.0 equivalent) in anhydrous toluene or DCM.

-

Add this compound (1.05 equivalents) dropwise to the aniline solution at room temperature while stirring.

-

Continue stirring the mixture at room temperature for 2-6 hours. The urea product will often precipitate from the solution.

-

If a precipitate forms, collect the solid by filtration, wash it with a small amount of cold solvent, and dry it under a vacuum.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography.

Workflow for the Synthesis of a 4-Fluorophenyl Urea Derivative

Caption: Workflow for the synthesis of a 4-fluorophenyl urea derivative.

Role in Targeting Cancer Signaling Pathways

The 4-fluorophenyl urea moiety is a key pharmacophore in drugs like Regorafenib, which targets multiple kinases involved in tumor angiogenesis, oncogenesis, and metastasis.[11] Regorafenib inhibits several receptor tyrosine kinases, including Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and the RAF/MEK/ERK signaling pathway.[12][13]

Signaling Pathways Inhibited by Regorafenib

Caption: Signaling pathways inhibited by Regorafenib.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound, 99% 5 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. acubiochem.com [acubiochem.com]

- 4. alkalisci.com [alkalisci.com]

- 5. Buy Online - this compound , 10 G - We Deliver Worldwide [allschoolabs.com]

- 6. rsc.org [rsc.org]

- 7. This compound | 1195-45-5 [chemicalbook.com]

- 8. The Role of Regorafenib in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PharmGKB summary: Sorafenib Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. hematologyandoncology.net [hematologyandoncology.net]

- 12. researchgate.net [researchgate.net]

- 13. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Reaction Mechanisms of 4-Fluorophenyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental reaction mechanisms of 4-fluorophenyl isocyanate, a versatile reagent with significant applications in pharmaceutical and materials science. The document details its primary modes of reactivity, supported by quantitative data, explicit experimental protocols, and visual diagrams to facilitate a deeper understanding and practical application of its chemistry. The inclusion of a fluorine atom on the phenyl ring imparts unique properties, such as increased lipophilicity and altered electronic effects, making it a valuable building block in the design of bioactive molecules and advanced polymers.[1]

Core Reactivity: Nucleophilic Addition

The predominant reaction pathway for this compound is the nucleophilic addition to the highly electrophilic central carbon atom of the isocyanate group (-N=C=O). The cumulative electron-withdrawing effects of the nitrogen and oxygen atoms render this carbon susceptible to attack by a wide range of nucleophiles.

Reaction with Amines: Urea (B33335) Formation

The reaction of this compound with primary or secondary amines leads to the formation of N,N'-disubstituted ureas. This reaction is typically rapid and exothermic, proceeding readily at or below room temperature. The resulting urea linkage is a common pharmacophore found in numerous therapeutic agents, including kinase inhibitors like sorafenib (B1663141).[2][3][4][5][6]

Reaction Mechanism: Urea Formation

Caption: Mechanism of Urea Formation from this compound.

Reaction with Alcohols: Carbamate (B1207046) Formation

The reaction of this compound with alcohols or phenols yields carbamates (urethanes). This reaction is generally slower than the reaction with amines and often requires heating or catalysis, particularly with less nucleophilic alcohols. Common catalysts include tertiary amines and organotin compounds.[7] The carbamate linkage is another important functional group in pharmaceuticals and is also the fundamental linkage in polyurethanes.

Reaction Mechanism: Carbamate Formation

Caption: Mechanism of Carbamate Formation from this compound.

Quantitative Data Summary

Due to the limited availability of specific kinetic data for this compound, the following tables include data for the closely related phenyl isocyanate as a reasonable approximation for reaction behavior.

Table 1: Reaction Kinetics of Phenyl Isocyanate with Nucleophiles

| Nucleophile | Solvent | Temperature (°C) | Second-Order Rate Constant (k) (L mol⁻¹ s⁻¹) | Reference |

| 1-Butanol (B46404) | Dichloromethane (B109758) | 25 | 2.5 x 10⁻⁴ | [8] |

| 1-Propanol | Tetrahydrofuran | 25 | 1.8 x 10⁻⁴ | [9] |

| Aniline (B41778) | Diethyl Ether | 25 | 1.2 x 10⁻¹ | [10] |

| Water | Dioxane | 25 | 3.0 x 10⁻⁵ | [10] |

Table 2: Activation Parameters for the Reaction of Phenyl Isocyanate with 1-Propanol

| Solvent | Activation Energy (Ea) (kJ/mol) | Enthalpy of Activation (ΔH‡) (kJ/mol) | Entropy of Activation (ΔS‡) (J/mol·K) | Reference |

| Tetrahydrofuran | 35.2 | 32.7 | -165 | [9] |

| Acetonitrile | 41.5 | 39.0 | -145 | [9] |

Experimental Protocols

Synthesis of N-(4-fluorophenyl)-N'-(phenyl)urea

This protocol details the synthesis of a diaryl urea, a common structural motif in kinase inhibitors.

Materials:

-

This compound (1.0 eq)

-

Aniline (1.0 eq)

-

Dichloromethane (DCM), anhydrous

Procedure:

-

In a clean, dry round-bottom flask, dissolve aniline (1.0 equivalent) in anhydrous dichloromethane to a concentration of approximately 0.5 M.

-

To this solution, add a solution of this compound (1.0 equivalent) in anhydrous dichloromethane dropwise at room temperature with stirring.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

If a precipitate forms, collect the solid product by vacuum filtration and wash with a small amount of cold dichloromethane.

-

If the product remains in solution, concentrate the mixture under reduced pressure and purify the crude product by recrystallization or column chromatography.

Characterization:

-

The identity and purity of the product can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis of Ethyl N-(4-fluorophenyl)carbamate

This protocol describes the formation of a carbamate from this compound and ethanol.

Materials:

-

This compound (1.0 eq)

-

Ethanol, anhydrous

-

Triethylamine (B128534) (catalytic amount)

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous ethanol.

-

Add a catalytic amount of triethylamine (e.g., 0.1 equivalent) to the solution.

-

Heat the reaction mixture to reflux and stir for 4-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica (B1680970) gel.

Characterization:

-

Confirm the structure of the purified carbamate using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.

Cycloaddition Reactions

While less common than nucleophilic additions, isocyanates can participate in cycloaddition reactions. The C=N double bond of the isocyanate can act as a dienophile in [4+2] Diels-Alder reactions or as a component in [2+2] cycloadditions with electron-rich alkenes.[11][12] Specific examples involving this compound are not widely reported, but the general reactivity pattern is expected to be similar to other aryl isocyanates.

Application in Drug Development and Synthesis Workflows

This compound is a key building block in the synthesis of various pharmaceutical agents, most notably in the development of kinase inhibitors.

Workflow for the Synthesis of a Sorafenib Analogue

Sorafenib is a multi-kinase inhibitor used in cancer therapy, and its structure features a diaryl urea moiety. The following workflow illustrates the synthesis of a sorafenib analogue using this compound.[2][3][4][5][6]

References

- 1. chemimpex.com [chemimpex.com]

- 2. Design, synthesis, and bioactivity evaluation of antitumor sorafenib analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis, characterization, and antiproliferative evaluation of novel sorafenib analogs for the treatment of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and anti-hepatocellular carcinoma activity of aminopyridinol–sorafenib hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation | MDPI [mdpi.com]

- 7. quantchem.kuleuven.be [quantchem.kuleuven.be]

- 8. A stepwise kinetic approach to quantify rate coefficients for reactant-, auto- and non-catalyzed urethanization of phenyl isocyanate and 1-butanol - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 9. Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 12. Exploiting [2+2] cycloaddition chemistry: achievements with allenes - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for Polyurethane Synthesis Using 4-Fluorophenyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and characterization of polyurethanes incorporating 4-Fluorophenyl isocyanate. The inclusion of this fluorinated isocyanate can impart unique properties to the resulting polymer, such as enhanced thermal stability, hydrophobicity, and biocompatibility, making it a material of interest for various applications, including in the biomedical and drug development fields.

Introduction

Polyurethanes (PUs) are a versatile class of polymers formed by the reaction of a diisocyanate with a polyol. The properties of the resulting polyurethane can be tailored by carefully selecting the isocyanate and polyol components. This compound is an aromatic isocyanate that can be used to introduce fluorine into the polyurethane backbone. The strong carbon-fluorine bond and the unique electronic properties of fluorine can enhance the polymer's chemical resistance, thermal stability, and modify its surface properties. These characteristics are particularly advantageous in the development of advanced materials for biomedical applications, such as drug delivery systems and medical device coatings.[1][2]

Synthesis of Polyurethanes using this compound

The synthesis of polyurethanes from this compound and a polyol, such as poly(caprolactone) diol (PCL), is typically carried out via a prepolymer method. This two-step process allows for better control over the polymer structure and molecular weight.[3]

General Reaction Scheme

The synthesis involves the reaction of the isocyanate group (-NCO) of this compound with the hydroxyl groups (-OH) of the polyol to form urethane (B1682113) linkages.

Experimental Protocol: Synthesis of a this compound-based Polyurethane

This protocol describes the synthesis of a polyurethane using this compound, poly(caprolactone) diol (PCL, Mn = 2000 g/mol ), and 1,4-butanediol (B3395766) (BDO) as a chain extender.

Materials:

-

This compound (99%)

-

Poly(caprolactone) diol (PCL, Mn = 2000 g/mol )

-

1,4-Butanediol (BDO)

-

Dibutyltin dilaurate (DBTDL) catalyst

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

Drying of Reagents: PCL diol is dried under vacuum at 80°C for 24 hours to remove any residual moisture. BDO and DMF are dried over molecular sieves.

-

Prepolymer Synthesis:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and condenser, add the dried PCL diol.

-

Heat the flask to 80°C under a nitrogen atmosphere and add this compound dropwise with constant stirring. The molar ratio of NCO to OH groups should be approximately 2:1.

-

Add a catalytic amount of DBTDL (e.g., 0.1 wt% of the total reactants).

-

Continue the reaction at 80°C for 2-3 hours. The progress of the reaction can be monitored by FTIR spectroscopy by observing the disappearance of the -OH peak and the presence of the -NCO peak.

-

-

Chain Extension:

-

Cool the prepolymer to 60°C.

-

Add a stoichiometric amount of the chain extender, 1,4-butanediol, dissolved in anhydrous DMF. The amount of BDO is calculated to react with the remaining isocyanate groups.

-

Continue stirring at 60°C for another 1-2 hours until the viscosity of the solution increases significantly.

-

-

Purification:

-

Precipitate the synthesized polyurethane by pouring the viscous solution into a non-solvent like methanol (B129727).

-

Wash the precipitate several times with methanol to remove unreacted monomers and catalyst.

-

Dry the purified polyurethane in a vacuum oven at 60°C until a constant weight is achieved.

-

Characterization of the Synthesized Polyurethane

A comprehensive characterization of the synthesized polyurethane is crucial to understand its properties and suitability for specific applications.

Quantitative Data Summary

| Property | Method | Typical Value |

| Yield | Gravimetric | > 90% |

| Molecular Weight (Mn) | Gel Permeation Chromatography (GPC) | 30,000 - 50,000 g/mol |

| Polydispersity Index (PDI) | GPC | 1.5 - 2.5 |

| Glass Transition Temp. (Tg) | Differential Scanning Calorimetry (DSC) | -40 to -60 °C (soft segment) |

| Melting Temperature (Tm) | Differential Scanning Calorimetry (DSC) | 40 - 60 °C (soft segment) |

| Decomposition Temp. (Td) | Thermogravimetric Analysis (TGA) | > 300 °C |

Note: These are typical values and can vary depending on the specific reaction conditions and the molecular weight of the polyol used.

Experimental Protocols for Characterization

-

Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the formation of urethane bonds, the disappearance of the isocyanate peak (~2270 cm⁻¹) and the appearance of the N-H stretching (~3330 cm⁻¹) and C=O stretching (~1730 cm⁻¹) of the urethane group are monitored.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the polyurethane.

-

Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.

-

Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm) of the soft and hard segments of the polyurethane.

-

Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polyurethane by determining its decomposition temperature (Td).

Application in Drug Delivery

Polyurethanes synthesized with this compound can be formulated into nanoparticles for drug delivery applications. The fluorinated segments can enhance the stability of the nanoparticles and their ability to encapsulate hydrophobic drugs.[4]

Workflow for Polyurethane Nanoparticle Formulation and Drug Loading

Protocol: Preparation of Drug-Loaded Polyurethane Nanoparticles

This protocol describes the preparation of drug-loaded nanoparticles using an oil-in-water (o/w) emulsion-solvent evaporation method.

Materials:

-

This compound-based polyurethane

-

Hydrophobic drug (e.g., Paclitaxel)

-

Dichloromethane (DCM)

-

Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v in water)

Procedure:

-

Organic Phase Preparation: Dissolve a known amount of the synthesized polyurethane and the hydrophobic drug in DCM.

-

Emulsification: Add the organic phase to the aqueous PVA solution under high-speed homogenization or sonication to form an o/w emulsion.

-